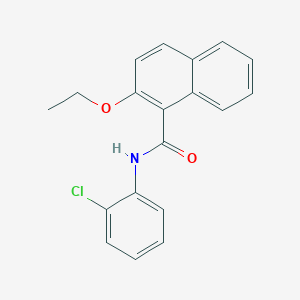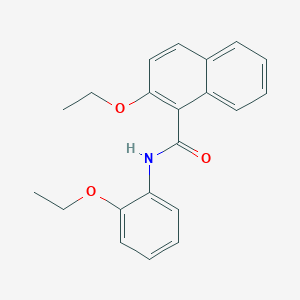![molecular formula C21H19ClN2O2S B308940 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide](/img/structure/B308940.png)
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide, also known as CPTB, is a chemical compound that has been studied for its potential applications in scientific research.
科学的研究の応用
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In neuroscience, this compound has been used as a tool to study the role of the sigma-1 receptor in neuronal function. In immunology, this compound has been shown to modulate the activity of immune cells and reduce inflammation.
作用機序
The exact mechanism of action of 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, this compound has been shown to modulate calcium signaling and protect against oxidative stress. In immune cells, this compound has been shown to reduce inflammation and modulate cytokine production.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for research on 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists for use in scientific research and potential therapeutic applications. Another area of interest is the study of the role of the sigma-1 receptor in other cellular processes, such as autophagy and mitochondrial function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
合成法
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-phenylethylamine, followed by reduction with tin (II) chloride and sodium borohydride. The resulting compound is then reacted with thiophene-2-carboxylic acid to produce this compound.
特性
分子式 |
C21H19ClN2O2S |
|---|---|
分子量 |
398.9 g/mol |
IUPAC名 |
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C21H19ClN2O2S/c22-18-9-8-16(21(26)23-11-10-15-5-2-1-3-6-15)13-19(18)24-20(25)14-17-7-4-12-27-17/h1-9,12-13H,10-11,14H2,(H,23,26)(H,24,25) |
InChIキー |
WMOZGQUFXWHSKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CS3 |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



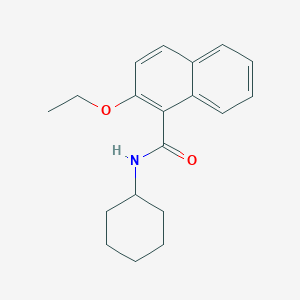
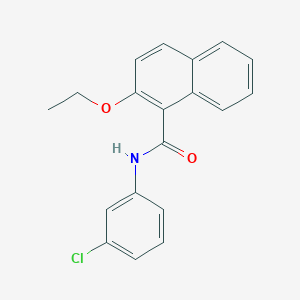
![2-(Diethylamino)ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate](/img/structure/B308860.png)
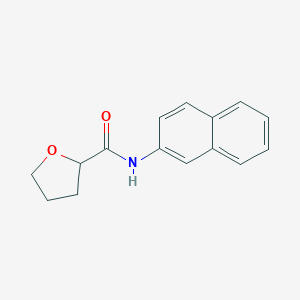
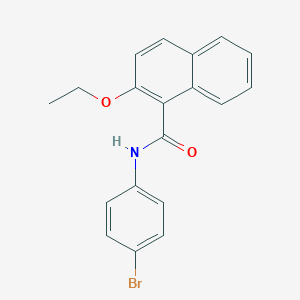



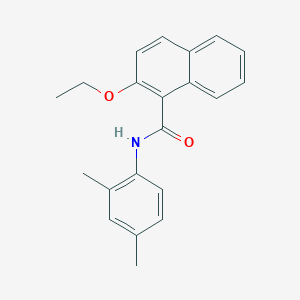
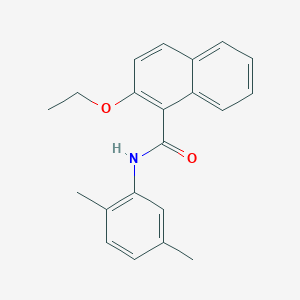
![Ethyl 3-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308876.png)
